molecular formula C6H5ClN4 B11916184 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11916184
M. Wt: 168.58 g/mol
InChI Key: QXQKCRYWKUCPCU-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI Key

QXQKCRYWKUCPCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=N1)Cl

Origin of Product

United States

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